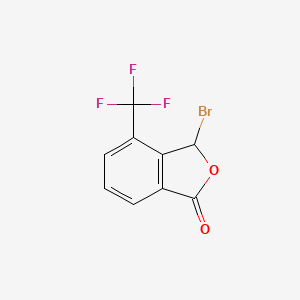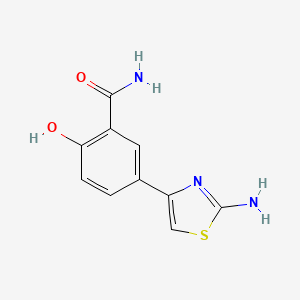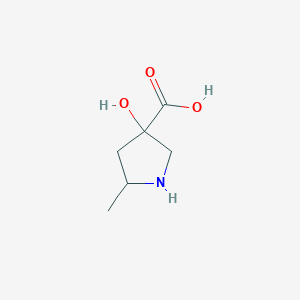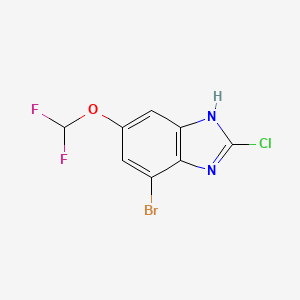![molecular formula C8H5Cl2NO3S B12859704 2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12859704.png)
2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of both chloromethyl and sulfonyl chloride functional groups in this compound makes it a versatile intermediate for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of ortho-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be done by reacting the chloromethylated benzoxazole with chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Electrophilic Substitution: The sulfonyl chloride group can react with nucleophiles to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.
Electrophilic Substitution: Reagents such as ammonia, primary or secondary amines, and alcohols can be used under basic or neutral conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or amines.
Electrophilic Substitution: Formation of sulfonamides or sulfonates.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the compound.
Applications De Recherche Scientifique
2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Material Science: The compound is used in the development of advanced materials such as polymers and coatings with specific properties.
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules and heterocycles.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The sulfonyl chloride group can also react with nucleophiles, forming stable sulfonamide or sulfonate linkages that can alter the biological activity of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)benzo[d]oxazole: Lacks the sulfonyl chloride group, making it less reactive in certain substitution reactions.
Benzo[d]oxazole-5-sulfonyl chloride: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
2-(Methyl)benzo[d]oxazole-5-sulfonyl chloride: The methyl group is less reactive compared to the chloromethyl group, affecting its reactivity in chemical reactions.
Uniqueness
2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride is unique due to the presence of both chloromethyl and sulfonyl chloride functional groups, which provide a wide range of reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate for the development of diverse chemical and biological compounds.
Propriétés
Formule moléculaire |
C8H5Cl2NO3S |
|---|---|
Poids moléculaire |
266.10 g/mol |
Nom IUPAC |
2-(chloromethyl)-1,3-benzoxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C8H5Cl2NO3S/c9-4-8-11-6-3-5(15(10,12)13)1-2-7(6)14-8/h1-3H,4H2 |
Clé InChI |
AFDNLEFLYSKPIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1S(=O)(=O)Cl)N=C(O2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12859657.png)
![2-(Bromomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12859658.png)

![Ferrocene, 1-[bis[4-(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dimethylamino)ethyl]-, (1R)-](/img/structure/B12859663.png)

![1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate](/img/structure/B12859676.png)
![Furo[2,3-d]pyrimidine-2-methanamine](/img/structure/B12859684.png)

